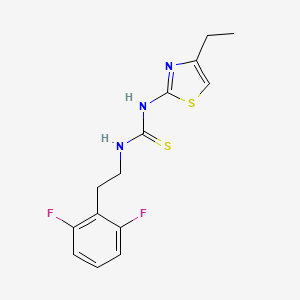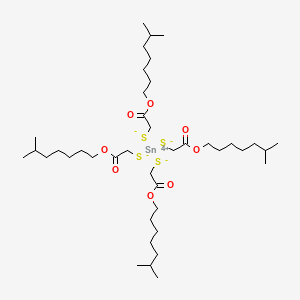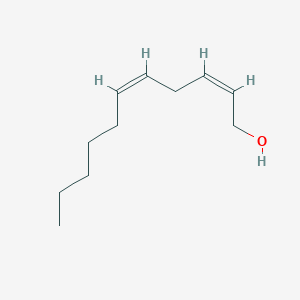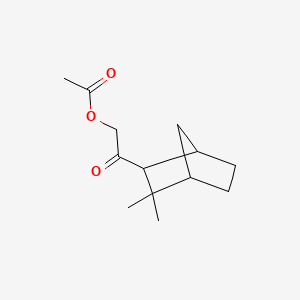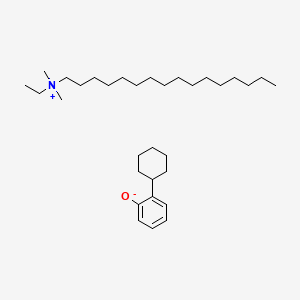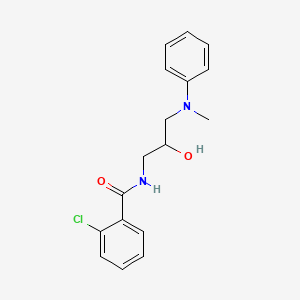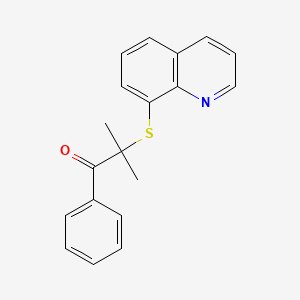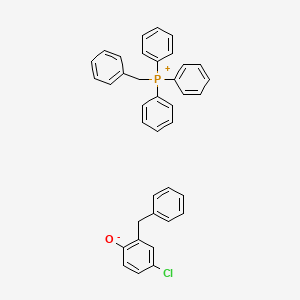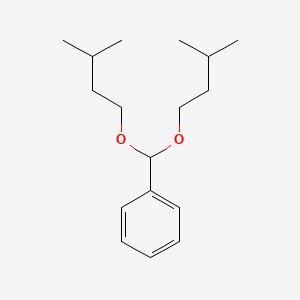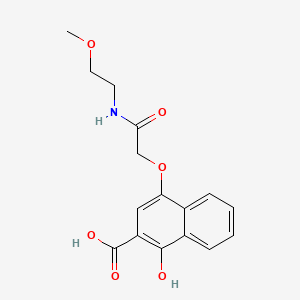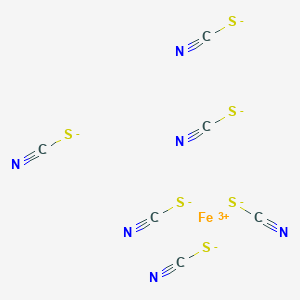
Iron(III) hexathiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(III) hexathiocyanate, also known as ferric hexathiocyanate, is a coordination compound with the formula [Fe(SCN)₆]³⁻. This compound is known for its striking deep red color in aqueous solutions, which makes it a useful reagent in analytical chemistry for detecting iron(III) ions. The compound forms through the reaction of iron(III) ions with thiocyanate ions, resulting in a complex that has been studied extensively for its unique properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron(III) hexathiocyanate can be synthesized by mixing aqueous solutions of iron(III) nitrate (Fe(NO₃)₃) and potassium thiocyanate (KSCN). The reaction is typically carried out under controlled conditions to ensure the formation of the desired complex: [ \text{Fe}^{3+} + 6 \text{SCN}^- \rightarrow [\text{Fe(SCN)}_6]^{3-} ]
Industrial Production Methods: While the laboratory synthesis is straightforward, industrial production may involve more sophisticated techniques to ensure purity and yield. The process generally involves the careful control of reactant concentrations and reaction conditions to optimize the formation of the hexathiocyanate complex .
Análisis De Reacciones Químicas
Types of Reactions: Iron(III) hexathiocyanate undergoes various chemical reactions, including:
Complexation: Formation of the hexathiocyanate complex from iron(III) and thiocyanate ions.
Redox Reactions: The compound can participate in redox reactions, where iron(III) is reduced to iron(II) or oxidized further under specific conditions.
Substitution Reactions: Thiocyanate ligands can be replaced by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) can oxidize this compound.
Reducing Agents: Such as ascorbic acid can reduce iron(III) to iron(II).
Ligand Substitution: Reagents like chloride ions (Cl⁻) can replace thiocyanate ligands.
Major Products:
Iron(II) Complexes: Formed through reduction reactions.
Substituted Complexes: Formed through ligand substitution reactions .
Aplicaciones Científicas De Investigación
Iron(III) hexathiocyanate has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent for the colorimetric detection of iron(III) ions due to its intense red color.
Biological Studies:
Industrial Applications: Utilized in processes that require the detection and quantification of iron ions, such as water treatment and quality control .
Mecanismo De Acción
The mechanism of action of iron(III) hexathiocyanate involves the coordination of thiocyanate ligands to the central iron(III) ion. This coordination results in the formation of a stable complex that exhibits unique optical properties. The molecular targets and pathways involved include:
Coordination Chemistry: The formation of the hexathiocyanate complex through ligand coordination.
Spectroscopic Properties: The complex’s ability to absorb light in the visible spectrum, leading to its characteristic red color .
Comparación Con Compuestos Similares
Iron(III) Thiocyanate ([Fe(SCN)₃]): A simpler complex with three thiocyanate ligands.
Iron(II) Thiocyanate ([Fe(SCN)₂]): A reduced form of the iron-thiocyanate complex.
Other Metal Thiocyanates: Complexes formed with metals like copper, cobalt, and nickel.
Uniqueness: Iron(III) hexathiocyanate is unique due to its high coordination number (six thiocyanate ligands) and its intense red color, which makes it particularly useful in analytical applications. Its stability and distinct spectroscopic properties set it apart from other similar compounds .
Propiedades
Número CAS |
45227-67-6 |
|---|---|
Fórmula molecular |
C6FeN6S6-3 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
iron(3+);hexathiocyanate |
InChI |
InChI=1S/6CHNS.Fe/c6*2-1-3;/h6*3H;/q;;;;;;+3/p-6 |
Clave InChI |
LCOZLAVTDFCLIZ-UHFFFAOYSA-H |
SMILES canónico |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



